molecular formula C33H38ClN3 B085264 n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride CAS No. 12262-18-9

n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride

Cat. No. B085264
CAS RN: 12262-18-9
M. Wt: 512.1 g/mol
InChI Key: XPYRKKDYSGJSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Mechanism Of Action

The mechanism of action of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.

Biochemical And Physiological Effects

N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been found to have both biochemical and physiological effects. It has been shown to reduce the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions for the research of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride. One area of interest is its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research is the development of new derivatives of this compound with improved antibacterial and antifungal activity. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has shown promising results in scientific research. Its broad-spectrum antibacterial and antifungal activity, potential use as a fluorescent probe and photosensitizer, and ability to induce apoptosis in cancer cells make it a valuable compound for further study. However, its potential toxicity needs to be carefully monitored during experiments, and further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride involves the reaction of naphthalene-1,4-diamine with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. The resulting product is then treated with cyclohexanone and hydrochloric acid to obtain the final product.

properties

CAS RN

12262-18-9

Product Name

n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride

Molecular Formula

C33H38ClN3

Molecular Weight

512.1 g/mol

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-cyclohexylazanium;chloride

InChI

InChI=1S/C33H37N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h8-9,12-23,26H,5-7,10-11H2,1-4H3;1H

InChI Key

XPYRKKDYSGJSKK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-]

Other CAS RN

3251-84-1
12262-18-9

Pictograms

Corrosive; Acute Toxic; Environmental Hazard

synonyms

C.I. Basic Blue 55

Origin of Product

United States

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